{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE
Description
This compound is a benzoate ester derivative featuring a 3-methoxybenzoate core linked via a methyl group to a carbamoyl moiety substituted with a 2-fluorophenylmethyl group. The 3-methoxy group on the benzoate ester may enhance solubility and modulate steric effects, while the carbamoyl bridge provides hydrogen-bonding capacity, a critical feature for biological or material applications .
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-22-14-7-4-6-12(9-14)17(21)23-11-16(20)19-10-13-5-2-3-8-15(13)18/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGQADVTRGJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate. This can be achieved through the fluorination of a suitable phenyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amination Reaction: The 2-fluorophenyl intermediate is then subjected to an amination reaction with methylamine to form the 2-fluorophenylmethylamine intermediate. This reaction is typically carried out under mild conditions using a suitable solvent such as ethanol or methanol.
Esterification: The final step involves the esterification of the 2-fluorophenylmethylamine intermediate with 3-methoxybenzoic acid. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the carbonyl group to an alcohol group, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted fluorophenyl compounds.
Scientific Research Applications
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the ester moiety can influence its solubility and bioavailability. The exact pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Benzoate Esters
Methyl 3-Methoxybenzoate (M3MOB)
- Structure : Lacks the carbamoyl-fluorophenylmethyl group.
- Key Differences : The absence of the fluorophenyl-carbamoyl substituent simplifies its electronic profile. M3MOB exhibits lower molecular weight (MW: 166.15 g/mol) and higher volatility compared to the target compound.
- Reactivity : The 3-methoxy group directs electrophilic substitution to the para position, whereas the fluorophenyl group in the target compound may alter regioselectivity due to its electron-withdrawing nature .
Methyl 2-Chlorobenzoate (M2CB)
- Structure : Chlorine at the ortho position vs. fluorine in the target compound.
- Key Differences : Chlorine’s stronger electron-withdrawing effect increases acidity (pKa ~2.8 vs. ~3.5 for fluorine analogues). The target compound’s fluorophenyl group likely improves metabolic stability compared to chlorinated analogues .
Carbamoyl-Linked Analogues
N-(Carbamoylmethyl)-2-{4-[(5-Methoxybenzimidazolyl)Sulfonyl]Phenoxy}Acetamide (3ae/3af)
- Structure : Shares a carbamoylmethyl group but incorporates a sulfonyl-benzimidazole moiety.
- The target compound’s fluorophenyl group may confer greater lipophilicity (logP estimated +2.5 vs. +1.8 for 3ae/3af) .
- Synthesis : Yields for 3ae/3af (73%) suggest efficient coupling reactions, comparable to methods likely used for the target compound .
Metsulfuron Methyl Ester
- Structure : Contains a sulfonylurea group instead of a carbamoyl linker.
- Key Differences : Sulfonylureas are potent herbicides, whereas carbamoyl groups (as in the target compound) are more common in pharmaceuticals. The target compound’s fluorophenyl group may reduce photodegradation rates compared to sulfonylurea’s triazine ring .
Fluorinated Analogues
2-Methoxy-4-[(E)-HydrazonoMethyl]Phenyl 3-Bromobenzoate
- Structure : Bromine at the benzoate’s meta position vs. methoxy in the target compound.
- Key Differences : Bromine’s steric bulk and polarizability contrast with methoxy’s electron-donating effects. The target compound’s 3-methoxy group likely improves solubility in polar solvents (e.g., logS ≈ -3.5 vs. -4.2 for brominated analogues) .
Research Implications
- Synthetic Feasibility : The target compound’s carbamoyl-fluorophenyl group may require palladium-catalyzed coupling, similar to methods in (yields >70%) .
- Biological Relevance: Fluorine’s electronegativity could enhance binding to targets like kinases or GPCRs, contrasting with non-fluorinated carbamoyl derivatives .
- Stability : The 3-methoxy group may reduce hydrolysis rates compared to esters with electron-withdrawing substituents (e.g., nitro or chloro groups) .
This analysis synthesizes data from diverse sources, emphasizing substituent effects on physicochemical and functional properties. Further experimental validation is recommended to confirm predicted logP, solubility, and biological activity.
Biological Activity
{[(2-Fluorophenyl)methyl]carbamoyl}methyl 3-methoxybenzoate is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 303.32 g/mol
- CAS Number : Not specified in available literature.
The biological activity of {[(2-fluorophenyl)methyl]carbamoyl}methyl 3-methoxybenzoate is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorophenyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
-
Antitumor Activity :
- Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by modulating protein kinase activity, particularly c-Met, which is implicated in tumor growth and metastasis .
- In vitro assays demonstrated that the compound may induce apoptosis in cancer cells, although specific data on this compound is limited.
- Antioxidant Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
A study investigated the effects of a structurally similar compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis .
Case Study 2: Neuroprotection
In an animal model, methyl 3-O-methyl gallate (a related compound) was administered to assess its neuroprotective effects against fluoride-induced oxidative stress. The treatment resulted in decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation, and increased glutathione levels, suggesting enhanced antioxidant capacity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[(2-Fluorophenyl)methyl]carbamoyl}methyl 3-methoxybenzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves a multi-step approach:
Core structure formation : React 2-fluorobenzylamine with chloroacetyl chloride to form the carbamoyl intermediate.
Esterification : Couple the intermediate with 3-methoxybenzoyl chloride using a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .
- Critical parameters : Temperature (0–5°C for acylation), solvent (dry THF or DCM), and stoichiometric ratios (1:1.2 amine:acyl chloride). Yield optimization (~65–75%) requires inert atmospheres and slow reagent addition .
Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, stability)?
- Structural insights :
- The 2-fluorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility.
- The 3-methoxybenzoate ester increases metabolic stability compared to non-ester analogs .
- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and stability under varying pH (e.g., simulated gastric fluid) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous carbamate derivatives?
- Case study : Fluorinated vs. chlorinated analogs show divergent enzyme inhibition (e.g., IC₅₀ varies 10-fold for COX-2).
- Resolution framework :
Structural-activity relationship (SAR) : Compare substituent effects via molecular docking (e.g., AutoDock Vina) to identify steric/electronic clashes.
Assay standardization : Re-evaluate bioactivity under uniform conditions (e.g., cell line, incubation time) to isolate compound-specific effects .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodology :
Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
Mutagenesis : Modify putative binding residues in target proteins (e.g., ATP-binding pocket of kinases) to confirm interaction sites .
- Example : Fluorophenyl groups in similar compounds enhance π-π stacking with tyrosine residues in kinase domains, as shown in X-ray crystallography .
Q. What computational tools predict metabolic pathways and potential toxicity?
- In silico approaches :
- ADMET prediction : Use SwissADME or ADMETLab to identify likely Phase I metabolites (e.g., ester hydrolysis to carboxylic acid).
- Toxicity profiling : ProTox-II for hepatotoxicity risk assessment based on structural alerts (e.g., reactive ester groups) .
Experimental Design & Data Analysis
Q. How to design dose-response experiments to assess efficacy in disease models (e.g., inflammation, cancer)?
- Protocol :
In vitro : Test 0.1–100 µM concentrations in THP-1 macrophages (LPS-induced TNF-α suppression) with viability controls (MTT assay).
In vivo : Administer 10–50 mg/kg (oral/IP) in murine collagen-induced arthritis models; measure paw swelling and cytokine levels (ELISA) .
- Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and compare with reference drugs (e.g., dexamethasone).
Q. What analytical techniques differentiate polymorphic forms of the compound, and how do they impact bioactivity?
- Techniques :
- PXRD : Identify crystalline vs. amorphous forms.
- DSC : Measure melting points (e.g., Form I: 145°C; Form II: 132°C).
- Impact : Amorphous forms may exhibit 2–3× higher solubility but lower thermal stability, affecting formulation strategies .
Comparative Studies
Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter the compound’s pharmacokinetic profile?
- Findings :
- Fluorine : Increases metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h for chloro-analog) due to C-F bond resistance to CYP450 oxidation.
- Chlorine : Enhances plasma protein binding (95% vs. 88%) but increases hepatotoxicity risk .
Q. What lessons from failed bioactivity studies guide future research on this compound?
- Key lessons :
- Off-target effects : High-dose cytotoxicity (IC₅₀ < 10 µM in HEK293 cells) necessitates lower therapeutic windows.
- Formulation : Poor aqueous solubility (<0.1 mg/mL) requires nanoemulsion or cyclodextrin complexation for in vivo use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
